Cobalt(II) sulfate hydrate

Description

Significance of Cobalt(II) Sulfate (B86663) Hydrate (B1144303) in Advanced Inorganic Chemistry

Cobalt(II) sulfate hydrate serves as a primary and versatile source of the cobalt(II) ion, which is essential in numerous chemical processes and applications. testbook.comontosight.ai In advanced inorganic chemistry, its significance is underscored by its role as a precursor in the synthesis of other cobalt salts and coordination compounds. wikipedia.orgatamanchemicals.comextramarks.com The heptahydrate is a routinely used source of cobalt for these synthetic purposes. wikipedia.orgatamanchemicals.com

The compound's utility extends to catalysis, where it functions as a catalyst in various organic reactions and industrial processes, enhancing reaction rates. chemimpex.comtestbook.comalfachemic.comsigmaaldrich.com Its paramagnetic nature, a result of the cobalt(II) ion having an odd number of electrons, is another property of interest in chemical research. wikipedia.orgatamanchemicals.com

In materials science and technology, this compound is of paramount importance. It is a key component in electroplating baths for depositing protective cobalt coatings. wikipedia.orgatamanchemicals.comalfachemic.com Furthermore, it is a critical precursor material for the cathodes used in lithium-ion batteries, which are vital for electric vehicles and renewable energy storage systems. chemimpex.commarketresearchintellect.commdpi.com The demand for high-purity cobalt sulfate has grown significantly with the expansion of the battery industry. mdpi.combatteryindustry.net Other applications include its use in the preparation of pigments for glass and ceramics and as a drying agent for inks. atamanchemicals.comextramarks.com

Overview of Distinct Hydrate Forms and Their Academic Relevance

Cobalt(II) sulfate exists in several hydration states, each with distinct physical properties and crystalline structures, making them subjects of academic interest. The primary forms are the anhydrous salt (CoSO₄), the monohydrate (CoSO₄·H₂O), the hexahydrate (CoSO₄·6H₂O), and the heptahydrate (CoSO₄·7H₂O). wikipedia.orgpw.live

The stability of these hydrates is dependent on environmental conditions such as humidity and temperature. wikipedia.orgatamanchemicals.com The heptahydrate is stable at room temperature only when the relative humidity is above 70%; below this, it converts to the hexahydrate. wikipedia.orgatamanchemicals.com Upon heating, the hexahydrate transforms into the monohydrate at approximately 100 °C, and further heating to 250 °C yields the anhydrous form. wikipedia.orggeeksforgeeks.orgpw.live The anhydrous salt ultimately decomposes at around 735 °C. geeksforgeeks.orgpw.live

The crystal structures of these hydrates have been a subject of detailed crystallographic studies. The hexahydrate is a metal aquo complex composed of octahedral [Co(H₂O)₆]²⁺ ions associated with sulfate anions. wikipedia.orgatamanchemicals.com The monoclinic heptahydrate also contains these [Co(H₂O)₆]²⁺ octahedra, along with an additional molecule of water of crystallization within its lattice. wikipedia.org The different hydrate forms exhibit variations in color, density, and refractive index, which are directly related to their crystal structure and water content. wikipedia.org

Table 1: Properties of Cobalt(II) Sulfate Hydrates

| Form | Formula | Molar Mass (g/mol) | Color | Crystal System | Density (g/cm³) |

|---|---|---|---|---|---|

| Anhydrous | CoSO₄ | 154.996 | Reddish crystalline | Orthorhombic | 3.71 |

| Monohydrate | CoSO₄·H₂O | 173.01 | Reddish crystalline | Monoclinic | 3.075 |

| Hexahydrate | CoSO₄·6H₂O | 263.08 | Pink salt | Monoclinic | 2.019 |

| Heptahydrate | CoSO₄·7H₂O | 281.103 | Red solid | Monoclinic | 1.948 |

Data sourced from multiple references. wikipedia.orgpw.live

Historical Context and Evolution of Research on this compound

The history of cobalt compounds dates back to ancient times, with cobalt-containing pigments being used to create brilliant blue colors in glass and ceramics. americanelements.com The element itself was first isolated by Georg Brandt in 1732. americanelements.com The name "cobalt" is derived from the German word kobold, meaning "goblin" or "evil spirit," a name given by miners who found the ore difficult to process. americanelements.com

Historically, cobalt(II) sulfate became an important industrial chemical as an intermediate in the hydrometallurgical extraction of cobalt from its ores. wikipedia.orgatamanchemicals.com In these processes, crushed and refined ores are treated with sulfuric acid to produce solutions containing cobalt sulfate, from which the metal or its compounds can be recovered. wikipedia.orgatamanchemicals.com Early applications focused on its use in pigments and as a drying agent for paints and inks. atamanchemicals.comextramarks.com

The evolution of research on this compound reflects the broader advancements in chemistry and technology. Initial studies focused on its basic properties and industrial production. google.com Over time, research delved into its specific role in coordination chemistry and its potential as a catalyst in complex organic syntheses. wikipedia.orgsigmaaldrich.com In recent decades, the focus of research has shifted significantly towards its application in high-technology fields. A major area of contemporary research is the synthesis of high-purity, battery-grade cobalt sulfate for use in the cathodes of lithium-ion batteries. marketresearchintellect.combatteryindustry.net This is driven by the global demand for electric vehicles and large-scale energy storage. mdpi.comacs.org Consequently, a parallel and active area of research is the development of efficient methods for recovering cobalt sulfate from spent batteries, aiming to create a circular economy for this critical material. researchgate.netmdpi.com

Structure

2D Structure

Properties

IUPAC Name |

cobalt(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGORGFZEVHFAQU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

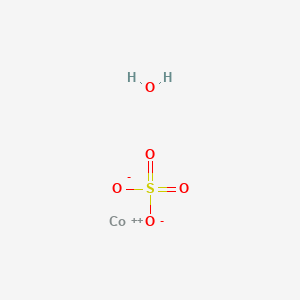

O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026257 | |

| Record name | Cobalt sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-34-0, 60459-08-7 | |

| Record name | Cobalt sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60459-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALT SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZQA69KLC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Crystallization Science of Cobalt Ii Sulfate Hydrate

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the production of cobalt(II) sulfate (B86663) hydrates, offering control over purity, crystal size, and morphology. These techniques are widely employed in industrial settings, particularly in the hydrometallurgical extraction of cobalt from ores and the recycling of battery materials. atamanchemicals.comaalto.fiwikipedia.org

Controlled Precipitation and Crystallization from Aqueous Solutions

Controlled precipitation and crystallization from aqueous solutions are the most common methods for producing cobalt(II) sulfate hydrates. These processes rely on creating a supersaturated solution, from which the solid crystalline product can be formed. The two primary techniques utilized are cooling crystallization and evaporative crystallization.

Cooling crystallization is an energy-efficient method for producing high-purity cobalt(II) sulfate hexahydrate. mdpi.comresearchgate.net This technique leverages the temperature-dependent solubility of cobalt(II) sulfate. A saturated or near-saturated solution is prepared at an elevated temperature and then cooled, leading to supersaturation and subsequent crystal formation. askfilo.com

Kinetics and Thermodynamics: The nucleation and crystal growth rates are key kinetic parameters. Studies have shown that a lower initial temperature can lead to a higher supersaturation level, resulting in a faster crystallization process. mdpi.com The crystallization activation energy for pure cobalt(II) sulfate hexahydrate has been determined to be 150.93 kJ/mol. mdpi.com Thermodynamic data, such as the solubility curve of cobalt(II) sulfate, are crucial for determining the optimal temperature range for cooling to achieve a desired yield. aalto.fi The process is influenced by operational conditions like temperature and mixing speed, which significantly affect crystal size and crystallization kinetics. aalto.fi Below 40°C, cobalt sulfate tends to crystallize as the heptahydrate form (CoSO₄·7H₂O), while at 60°C and 80°C, the hexahydrate form (CoSO₄·6H₂O) is favored. aalto.fi

Evaporative crystallization is another widely used technique, particularly in industrial processes. researchgate.net This method involves removing the solvent (water) from the solution by heating, which increases the solute concentration and induces crystallization. askfilo.com However, this process can be energy-intensive due to the heat required for evaporation. researchgate.netresearchgate.net

Parameters and Process Optimization: Key operational parameters that influence evaporative crystallization include heating power, mixing speed, and temperature. researchgate.netaalto.fi Higher heating power and faster mixing speeds lead to enhanced evaporation and the production of smaller crystals. researchgate.netaalto.fi For instance, at a temperature difference of 30°C between the heating jacket and the solution, an evaporation flux of 0.12 g·m⁻²·s⁻¹ can be achieved, yielding 55% of the product in 30 minutes. The resulting crystal form is also temperature-dependent. At 30°C and 40°C, cobalt(II) sulfate crystallizes as the heptahydrate (CoSO₄·7H₂O), while at 60°C and 80°C, the hexahydrate (CoSO₄·6H₂O) is formed. researchgate.netaalto.fiaalto.fi The crystals obtained at lower temperatures are often agglomerates of octahedron-shaped particles. researchgate.netaalto.fi The heptahydrate is unstable and tends to dehydrate to the hexahydrate at room temperature with humidity below 70%, and further to the monohydrate at higher temperatures. atamanchemicals.comresearchgate.netaalto.fi

Impurities present in the crystallization solution can significantly impact the crystal growth rate, morphology, and purity of the final cobalt(II) sulfate hydrate (B1144303) product. mdpi.comresearchgate.net Ammonium (B1175870) ions (NH₄⁺) are a common impurity in industrial processes, often remaining from leaching or extraction steps. mdpi.com

Oxidation of Cobalt(II) Precursors for Specific Hydrate Forms

While the previously discussed methods focus on crystallizing existing cobalt(II) sulfate in solution, it is also possible to synthesize specific hydrate forms through the oxidation of cobalt(II) precursors. For instance, hydrated cobalt(III) sulfate, Co₂(SO₄)₃·18H₂O, can be produced by the oxidation of cobalt(II) sulfate in a dilute sulfuric acid solution using strong oxidizing agents like ozone or fluorine. atamanchemicals.com Electrolytic oxidation of a cobalt(II) salt solution in 8M sulfuric acid also yields this blue octadecahydrate. atamanchemicals.com This cobalt(III) salt is noted to be unstable at room temperature unless it is part of a mixed crystal with ammonium alum. crystalls.info

Acid-Base Reactions for Cobalt(II) Sulfate Hydrate Formation

A common and straightforward method for preparing cobalt(II) sulfate solutions for subsequent crystallization involves acid-base reactions. wikipedia.org In this approach, a cobalt(II) precursor, such as cobalt(II) carbonate (CoCO₃) or cobalt(II) hydroxide (B78521) (Co(OH)₂), is reacted with sulfuric acid (H₂SO₄). wikipedia.orgyou-iggy.comhamunco.com

The reaction of cobalt(II) carbonate with sulfuric acid yields cobalt(II) sulfate and carbonic acid, which is unstable and decomposes to water and carbon dioxide. you-iggy.comchemequations.comCoCO₃ + H₂SO₄ → CoSO₄ + H₂O + CO₂ chemequations.com

Similarly, reacting cobalt(II) hydroxide or cobalt(II) oxide with sulfuric acid produces cobalt(II) sulfate and water. wikipedia.orgaskfilo.comCo(OH)₂ + H₂SO₄ → CoSO₄ + 2H₂O CoO + H₂SO₄ → CoSO₄ + H₂O wikipedia.org

These reactions are typically carried out in an aqueous solution, and the resulting cobalt(II) sulfate can then be crystallized out as a hydrate, commonly the heptahydrate, by cooling or evaporation. wikipedia.org Heating the reaction mixture can increase the rate of reaction. askfilo.com This method is also applicable on an industrial scale for producing high-purity cobalt(II) sulfate. atamanchemicals.com

Solid-State and Non-Conventional Synthesis Routes

Mechanochemical Synthesis: Principles and Mechanistic Investigations

Mechanochemical synthesis is a burgeoning field in materials science that utilizes mechanical energy to initiate and sustain chemical reactions. numberanalytics.com This method, which is fundamentally different from traditional solution-based or high-temperature synthesis routes, relies on the application of mechanical force through grinding, milling, or shearing to induce chemical transformations directly in the solid state. numberanalytics.comfiveable.me The core principle of mechanochemistry lies in the conversion of mechanical energy into chemical energy, which can lead to the formation of new chemical bonds and novel materials. numberanalytics.com

The process is typically carried out in a high-energy ball mill, where the repeated collisions of milling balls with the reactant powders generate localized high-pressure and high-temperature zones, as well as significant shear and friction forces. encyclopedia.pub These conditions facilitate the intimate mixing of reactants at the molecular level, enhance diffusion rates, and create lattice defects and other reactive sites, thereby lowering the activation energy barriers for chemical reactions. numberanalytics.com One of the significant advantages of mechanochemical synthesis is its alignment with the principles of green chemistry, as it is often a solvent-free process, reducing the generation of hazardous waste and minimizing energy consumption compared to conventional methods. numberanalytics.comfiveable.me

Mechanistic investigations into mechanochemical reactions involving cobalt compounds have revealed complex pathways. For instance, in the synthesis of cobalt(II) complexes, mechanochemical methods can lead to products that are not accessible through solution-based techniques. rsc.org The mechanism often involves the formation of intermediate, highly reactive phases due to the intense mechanical action. numberanalytics.com Studies on cobalt-catalyzed reactions have shown that mechanical forces can facilitate the generation of catalytically active low-valent cobalt species from cobalt(II) precursors, a crucial step for various organic transformations. rsc.orgresearchgate.net The specific reaction pathways are influenced by factors such as the type of mill, milling speed, time, and the use of liquid-assisted grinding (LAG) additives. rsc.org

Table 1: Comparison of Mechanochemical and Traditional Synthesis Methods

| Feature | Mechanochemical Synthesis | Traditional Synthesis Methods |

|---|---|---|

| Energy Input | Mechanical energy (milling, grinding) | Thermal energy (heating) |

| Solvent Usage | Typically solvent-free or minimal solvent (LAG) numberanalytics.comnumberanalytics.com | Often requires large volumes of solvents numberanalytics.com |

| Reaction Temperature | Can occur at or near room temperature rsc.org | Often requires high temperatures jchemrev.com |

| Reaction Time | Generally shorter reaction times rsc.org | Can be lengthy |

| Product Phases | Can produce amorphous or metastable phases numberanalytics.com | Primarily yields thermodynamically stable phases |

| Environmental Impact | Lower environmental impact, aligns with green chemistry fiveable.me | Higher potential for hazardous waste generation |

Hydrometallurgical Preparations for Ultrafine Particle Synthesis

Hydrometallurgy offers a versatile and controllable route for the synthesis of metallic and metal salt particles, including those of cobalt, from aqueous solutions. This methodology is particularly significant for the production of ultrafine and nanoparticles with tailored sizes and morphologies. nih.gov Hydrometallurgical processes for cobalt particle synthesis typically involve the leaching of cobalt-containing materials, followed by purification and precipitation or reduction steps. researchgate.netmdpi.com

A notable example is the two-step hydrometallurgical method for preparing ultrafine cobalt powders. nih.govacs.org This process involves the initial formation of a cobalt complex in an aqueous solution, followed by a controlled reduction to yield the metallic powder. The particle size of the final product can be precisely controlled by adjusting the reaction parameters, such as the concentration and ratio of reagents. nih.govacs.org For instance, in a synthesis using hydrazine (B178648) hydrate as a reducing agent, the proportion of the reductant added in each step significantly influences the mean particle size of the resulting cobalt powder. nih.govacs.org

The synthesis often starts with a cobalt salt solution, such as cobalt sulfate or cobalt chloride. nih.govresearchgate.net The leaching of cobalt from various sources, including industrial wastes and spent batteries, is a critical preliminary step in many hydrometallurgical circuits for cobalt recovery and subsequent synthesis of valuable cobalt products like cobalt sulfate. researchgate.netfortunejournals.com The subsequent precipitation of cobalt compounds, such as cobalt oxalate, from the purified leach solution is another common hydrometallurgical route to obtain precursors for ultrafine powders. researchgate.netresearchgate.net The conditions of precipitation, including pH, temperature, and reactant concentration, are crucial in determining the particle characteristics of the precursor, which in turn affects the properties of the final cobalt-based material. researchgate.net

Table 2: Influence of Hydrazine Hydrate Proportion on Ultrafine Cobalt Powder Size in a Two-Step Hydrometallurgical Synthesis

| Sample | N₂H₄/Co Molar Ratio (Step 1) | N₂H₄/Co Molar Ratio (Step 2) | Mean Particle Size (nm) |

|---|---|---|---|

| 1 | 0.6 | 2.4 | 1000 nih.govacs.org |

| 2 | 1.2 | 1.8 | 700 nih.govacs.org |

| 3 | 1.8 | 1.2 | 400 nih.govacs.org |

| 4 | 2.4 | 0.6 | 300 nih.govacs.org |

Data derived from a study on a two-step hydrometallurgical preparation of ultrafine cobalt powders. nih.govacs.org

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of inorganic compounds, including cobalt(II) sulfate and its derivatives, to minimize environmental impact and promote sustainability. fiveable.me These principles focus on the use of non-toxic reagents, renewable resources, and energy-efficient processes. jchemrev.com

In the context of cobalt chemistry, green synthesis approaches often involve the use of biological materials or environmentally benign reagents. For instance, plant extracts have been successfully employed as reducing and capping agents in the synthesis of cobalt-containing nanoparticles. jchemrev.comtexilajournal.comnih.gov Phytochemicals such as polyphenols, flavonoids, and vitamins present in plant extracts can effectively reduce cobalt ions and stabilize the resulting nanoparticles, eliminating the need for hazardous chemical reducing agents like hydrazine hydrate or sodium borohydride. jchemrev.comrsc.org The synthesis of cobalt oxide nanoparticles, a derivative of cobalt(II), has been demonstrated using extracts from various plant parts, including leaves, fruits, and peels. rsc.orge3s-conferences.org

Furthermore, the development of sustainable hydrometallurgical processes for cobalt recovery from secondary sources like spent batteries aligns with green chemistry principles by promoting a circular economy. fortunejournals.comeuropa.eu These processes aim to efficiently leach and separate cobalt, which can then be used to produce high-purity cobalt sulfate for new battery manufacturing. miningir.comsci-hub.se Bioleaching, which utilizes microorganisms to extract metals from ores and waste materials, represents another green approach to obtaining cobalt sulfate, reducing the reliance on energy-intensive and chemically harsh extraction methods. europa.euwhymap.org The focus on sustainable production is critical given the strategic importance of cobalt sulfate in technologies such as lithium-ion batteries. fortunejournals.comminingir.com

Table 3: Examples of Green Synthesis Approaches for Cobalt Compounds

| Cobalt Compound | Green Reagent/Method | Source/Principle |

|---|---|---|

| Cobalt Ferrite (B1171679) Nanoparticles | Quince extract | Use of plant-based reducing agent nih.gov |

| Cobalt Nanoparticles | Millettia pinnata extract | Biogenic synthesis using plant extracts texilajournal.com |

| Cobalt Sulfide (B99878) Nanoparticles | Nyctanthes arbor-tristis leaf extract | Biofabrication in an aqueous environment chalcogen.ro |

| Cobalt Oxide Nanoparticles | Pineapple peel waste | Utilization of waste biomass e3s-conferences.org |

| Cobalt Sulfate | Bioleaching from ores | Use of microorganisms for metal extraction europa.euwhymap.org |

Advanced Structural Characterization and Crystallography of Cobalt Ii Sulfate Hydrate

Single Crystal and Powder X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary tool for the detailed structural elucidation of crystalline materials, including the various hydrates of cobalt(II) sulfate (B86663). These analyses have been crucial in defining the atomic arrangements, polymorphism, and coordination geometries within these compounds.

Cobalt(II) sulfate is known to exist in several hydrated forms, with the degree of hydration being influenced by conditions such as temperature and humidity. wikipedia.orgaalto.fi X-ray diffraction studies have been essential in characterizing the distinct crystal structures of these hydrates. The most common hydrates are the heptahydrate (CoSO₄·7H₂O), hexahydrate (CoSO₄·6H₂O), and monohydrate (CoSO₄·H₂O). wikipedia.org

Research has shown that the specific hydrate (B1144303) form that crystallizes from an aqueous solution is temperature-dependent. For instance, in evaporative crystallization experiments, cobalt sulfate crystallizes as the heptahydrate at temperatures of 30°C and 40°C, while the hexahydrate form is obtained at higher temperatures of 60°C and 80°C. aalto.firesearchgate.net The heptahydrate is stable at room temperature only at a relative humidity greater than 70%, below which it converts to the hexahydrate. wikipedia.org Further heating to 100°C and 250°C leads to the formation of the monohydrate and subsequently the anhydrous form, respectively. wikipedia.org

The crystal systems for several hydrates have been determined through XRD. Both the heptahydrate and hexahydrate have been identified as having monoclinic crystal structures. chemkits.euaalto.fi The monohydrate also crystallizes in the monoclinic system. wikipedia.org A tetrahydrate form (CoSO₄·4H₂O), known as the mineral aplowite, has also been characterized as monoclinic. iaea.org A summary of the crystallographic data for various hydrates is presented in Table 1.

Interactive Table: Crystallographic Data for Cobalt(II) Sulfate Hydrates

| Hydrate Form | Mineral Name | Formula | Crystal System | Space Group | Lattice Parameters |

| Heptahydrate | Bieberite | CoSO₄·7H₂O | Monoclinic | P2₁/c | a=14.048 Å, b=6.494 Å, c=10.925 Å, β=105.23° researchgate.net |

| Hexahydrate | Moorhouseite | CoSO₄·6H₂O | Monoclinic | - | - |

| Pentahydrate | - | CoSO₄·5H₂O | Triclinic | - | a=6.444 Å, b=10.230 Å, c=5.191 Å, α=91.95°, β=87.08°, γ=101.09° (at 1.3 GPa) researchgate.net |

| Tetrahydrate | Aplowite | CoSO₄·4H₂O | Monoclinic | P2₁/n | a=5.952 Å, b=13.576 Å, c=7.908 Å iaea.org |

| Monohydrate | Cobaltkieserite | CoSO₄·H₂O | Monoclinic | - | - |

A key structural feature of the higher hydrates of cobalt(II) sulfate is the coordination environment of the cobalt ion. In both the hexahydrate and heptahydrate forms, the cobalt(II) ion exists as a hexaaquacobalt(II) complex ion, [Co(H₂O)₆]²⁺. wikipedia.orgchemkits.eusciencemadness.org In this complex, the cobalt ion is centrally located and coordinated by six water molecules arranged in an octahedral geometry. wikipedia.orgsciencemadness.org These octahedral [Co(H₂O)₆]²⁺ cations are distinct units within the crystal lattice, associated with sulfate anions. sciencemadness.org

The heptahydrate crystal structure contains these [Co(H₂O)₆]²⁺ octahedra along with an additional, seventh water molecule that is not directly coordinated to the cobalt ion but is incorporated into the crystal lattice, often referred to as "lattice water". wikipedia.orgresearchgate.net The high-pressure pentahydrate phase exhibits a more complex arrangement, featuring a layered crystal structure composed of both [Co(H₂O)₆] octahedra and [Co(H₂O)₄(SO₄)₂] units. researchgate.net

The application of high pressure can induce significant changes in the crystal structure of hydrated salts, often leading to dehydration or phase transitions. In-situ powder X-ray diffraction studies under high pressure have revealed that both cobalt(II) sulfate hexahydrate and heptahydrate undergo pressure-induced dehydration transitions. researchgate.net

At pressures between 1 and 2 GPa, both CoSO₄·6H₂O and CoSO₄·7H₂O transform into a previously unreported high-pressure phase, a pentahydrate with the formula CoSO₄·5H₂O. researchgate.net Single-crystal X-ray diffraction at 1.3 GPa determined the structure of this new phase to be triclinic. Its structure is notably different from other known MSO₄·5H₂O compounds (where M = Mg, Mn, Fe, Cu) in its metal coordination environment. researchgate.net The compressibility of this high-pressure pentahydrate phase was analyzed using the 3rd-order Birch-Murnaghan equation of state. researchgate.net

The stability and arrangement of the crystal lattice in cobalt(II) sulfate hydrates are governed by a network of intermolecular interactions, primarily hydrogen bonds and ion-dipole interactions. The crystal structure is composed of the positively charged [Co(H₂O)₆]²⁺ complex ions, the negatively charged sulfate anions (SO₄²⁻), and, in the case of the heptahydrate, an additional lattice water molecule.

In the heptahydrate, the structure is built up from the [Co(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, which are linked together with the lattice water molecule through an extensive network of hydrogen bonds. researchgate.net The oxygen-oxygen distances of these hydrogen bonds are reported to be in the range of 271–302 pm. researchgate.net The lattice water molecule plays a crucial role, accepting two strong hydrogen bonds and donating both a linear and a bifurcated one to neighboring sulfate ions and coordinated water molecules. researchgate.net Similarly, the structural units of the tetrahydrate are described as heteropolyhedral clusters linked by hydrogen bonds of medium strength. iaea.org These interactions create a stable, three-dimensional supramolecular architecture.

Microscopic and Spectroscopic Probes of Solid-State Structure

While XRD provides atomic-level structural data, other techniques like Scanning Electron Microscopy (SEM) are used to characterize the macroscopic morphology and particle characteristics of the crystals.

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface topography, shape (morphology), and size of crystalline particles. Studies on cobalt(II) sulfate hydrates have utilized SEM to characterize the products obtained from crystallization processes.

Research on the evaporative crystallization of cobalt sulfate has shown that the morphology of the resulting crystals is dependent on the crystallization conditions. The CoSO₄·7H₂O crystals obtained at temperatures of 30°C and 40°C were observed to be mainly agglomerates of octahedron-shaped particles. aalto.fiaalto.firesearchgate.net Another study also identified the shape of CoSO₄·7H₂O as octahedral. aalto.fi SEM analysis of anhydrous cobalt sulfate prepared from a hydrate precursor revealed particles with a generally spherical nature. researchgate.net These morphological details are important as particle size and shape can influence the material's bulk properties, such as flowability and dissolution rate.

Energy-Dispersive X-ray Spectroscopy (EDAX) for Elemental Composition Verification

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.net It relies on the interaction between an X-ray source and the sample, where each element emits a unique set of characteristic X-rays, allowing for the determination of the elemental composition. researchgate.net In the context of cobalt(II) sulfate hydrate, EDAX serves as a crucial tool to verify the presence and relative abundance of the constituent elements: cobalt (Co), sulfur (S), and oxygen (O).

The analysis of this compound using EDAX confirms the elemental makeup of the compound. webelements.com The resulting spectrum would display distinct peaks corresponding to the characteristic X-ray energies of cobalt, sulfur, and oxygen. By quantifying the intensity of these peaks, the elemental composition can be determined and compared against the theoretical values calculated from the compound's chemical formula, CoSO₄·7H₂O. Note that hydrogen (H) is not detectable by standard EDAX analysis. usra.edu

The theoretical elemental composition of cobalt(II) sulfate heptahydrate is presented in the table below. EDAX analysis is expected to yield results that closely align with these values, thereby confirming the purity and stoichiometry of the sample.

Table 1: Theoretical Elemental Composition of Cobalt(II) Sulfate Heptahydrate (CoSO₄·7H₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Cobalt | Co | 58.93 | 1 | 58.93 | 20.96% |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.41% |

| Oxygen | O | 16.00 | 11 | 176.00 | 62.61% |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.02% |

| Total | 281.14 | 100.00% |

Data sourced from WebElements. webelements.com

Vibrational Spectroscopy (FTIR, Raman) for Bonding and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. horiba.com For this compound, these methods are instrumental in identifying the vibrational signatures of the sulfate anion (SO₄²⁻) and the water of hydration (H₂O), as well as the interactions between the cobalt ion and its surrounding ligands.

FTIR Spectroscopy

In FTIR spectroscopy, the absorption of infrared radiation excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of both water molecules and sulfate ions.

O-H Vibrations: A prominent, broad absorption band is typically observed in the region of 3000-3600 cm⁻¹. This band is characteristic of the symmetric and asymmetric stretching vibrations (ν₁ and ν₃) of the O-H bonds within the water molecules of hydration. instanano.com The breadth of this peak is indicative of extensive hydrogen bonding between the water molecules and the sulfate anions.

H-O-H Bending: The bending vibration (ν₂) of the water molecules gives rise to a sharp peak around 1600-1650 cm⁻¹. The presence of this band is a clear indicator of hydrated water in the crystal structure.

S-O Vibrations: The sulfate ion (SO₄²⁻), which has a tetrahedral geometry, exhibits several characteristic vibrational modes. The asymmetric stretching mode (ν₃) is typically observed as a strong, broad band around 1100 cm⁻¹. The symmetric stretching mode (ν₁) may appear as a weaker band near 980-1000 cm⁻¹.

S-O Bending: The bending vibrations (ν₄ and ν₂) of the O-S-O bonds in the sulfate group are found at lower wavenumbers, typically in the range of 610-630 cm⁻¹ and 400-500 cm⁻¹, respectively.

Co-O Vibrations: The interaction between the Co²⁺ ion and the oxygen atoms of the coordinated water molecules ([Co(H₂O)₆]²⁺) can be observed in the far-infrared region, typically below 400 cm⁻¹, as metal-oxygen stretching modes. ufop.br

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides a characteristic "fingerprint" of the compound.

S-O Symmetric Stretch (ν₁): The most intense peak in the Raman spectrum of this compound is typically the symmetric stretching mode (ν₁) of the sulfate anion, appearing as a sharp, strong band around 985 cm⁻¹. The position of this band can shift depending on the degree of hydration, making Raman spectroscopy a useful tool for distinguishing between different hydrate forms (e.g., heptahydrate vs. hexahydrate). aalto.fi

S-O Bending Modes (ν₂ and ν₄): The degenerate bending modes of the sulfate ion are also Raman active, with the ν₂ mode appearing in the 400-500 cm⁻¹ region and the ν₄ mode in the 610-630 cm⁻¹ range.

S-O Asymmetric Stretch (ν₃): The asymmetric stretch (ν₃) of the sulfate group, while strong in the IR spectrum, usually appears as a weaker, broader feature around 1100 cm⁻¹ in the Raman spectrum.

Lattice Vibrations: At very low frequencies (typically below 300 cm⁻¹), bands corresponding to lattice vibrations and the vibrations of the [Co(H₂O)₆]²⁺ aquo complex can be observed. usra.edu

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, confirming the presence of its key functional groups and offering insights into the crystalline structure and bonding interactions.

Table 2: Summary of Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| ν₁/ν₃ O-H Stretch | H₂O | 3000-3600 | FTIR, Raman |

| ν₂ H-O-H Bend | H₂O | 1600-1650 | FTIR |

| ν₃ S-O Asymmetric Stretch | SO₄²⁻ | ~1100 | FTIR (Strong), Raman (Weak) |

| ν₁ S-O Symmetric Stretch | SO₄²⁻ | ~985 | Raman (Strong), FTIR (Weak) |

| ν₄ O-S-O Bend | SO₄²⁻ | 610-630 | FTIR, Raman |

| ν₂ O-S-O Bend | SO₄²⁻ | 400-500 | FTIR, Raman |

| Co-O Stretch / Lattice Modes | [Co(H₂O)₆]²⁺ | < 400 | Raman |

Note: Wavenumber ranges are approximate and can vary based on the specific hydrate form and measurement conditions. Assignments are based on data from analogous sulfate hydrate compounds. usra.eduinstanano.com

Spectroscopic Investigations and Electronic Structure of Cobalt Ii Sulfate Hydrate Systems

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within the d-orbitals of the cobalt ion, which govern the material's color and optical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Determination

The characteristic pink-red color of aqueous solutions of cobalt(II) sulfate (B86663) hydrate (B1144303) is a direct result of its electronic absorption spectrum in the visible range. In its hydrated form, such as cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), the cobalt ion exists as the octahedral aquo complex, [Co(H₂O)₆]²⁺. wikipedia.orgsciencemadness.org The UV-Vis spectrum of this complex is dominated by d-d electronic transitions.

The spectrum typically displays a primary absorption peak in the visible region around 510-530 nm. researchgate.net This absorption is assigned to the spin-allowed but Laporte-forbidden electronic transition from the ⁴T₁g(F) ground state to the ⁴T₁g(P) excited state. nih.gov A weaker absorption, often appearing as a shoulder at higher energy (shorter wavelength), is attributed to the transition to the ⁴A₂g(F) state. Transitions to doublet states, such as ²G, are spin-forbidden and appear as very weak, narrow bands. nih.gov

The optical band gap, a crucial electronic property, can be determined for solid-state forms of cobalt(II) sulfate, such as thin films. Using UV-Vis absorption data, the band gap (Eg) can be calculated from a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For thin films prepared from cobalt(II) sulfate, the optical band gap has been reported to be in the range of 2.85 eV, although this value can be influenced by preparation conditions. acs.org

Table 1: Characteristic UV-Vis Absorption Data for [Co(H₂O)₆]²⁺

| Wavelength (λmax) | Wavenumber (cm⁻¹) | Assignment (Octahedral Field) |

| ~510 nm | ~19,600 cm⁻¹ | ⁴T₁g(F) → ⁴T₁g(P) |

| ~460 nm (shoulder) | ~21,700 cm⁻¹ | ⁴T₁g(F) → ⁴A₂g(F) |

Magnetic Resonance and Advanced Spectroscopic Techniques

Magnetic resonance techniques probe the magnetic properties of the electrons and nuclei within the compound, offering detailed information on the local structure and electronic configuration of the Co(II) center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State and Coordination Geometry Characterization

The cobalt(II) ion has a 3d⁷ electronic configuration, which results in unpaired electrons, making it paramagnetic and thus EPR active. wikipedia.orgosti.gov In an octahedral field, such as in [Co(H₂O)₆]²⁺, it typically adopts a high-spin state (S = 3/2). The EPR spectra of high-spin Co(II) can be complex due to large g-anisotropy and significant zero-field splitting (ZFS), which lifts the degeneracy of the spin states even in the absence of an external magnetic field. researchgate.net

The spectra are highly sensitive to the coordination geometry and symmetry of the Co(II) site. researchgate.netmarquette.edu Analysis of the EPR signals, often requiring measurements at multiple frequencies (e.g., X-band and D-band) and very low temperatures, allows for the determination of the principal values of the g-tensor and the ZFS parameters (D and E). osti.govnationalmaglab.org This information provides a detailed fingerprint of the electronic ground state and the local symmetry of the cobalt ion's environment. marquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Chemical Environments in Solution

While the paramagnetism of the Co(II) ion makes direct observation of its own NMR signal impractical, its presence profoundly affects the NMR spectra of surrounding nuclei. In an aqueous solution of cobalt(II) sulfate, the Co(II) ions cause significant paramagnetic shifting and broadening of the resonance signals of the solvent water molecules (¹H and ¹⁷O).

This effect arises from the interaction of the magnetic moments of the water nuclei with the unpaired electrons of the Co(II) ion. The extent of the line broadening and the shift in the resonance frequency are dependent on the concentration of the paramagnetic species and the distance between the nuclei and the cobalt ion. This phenomenon, known as the paramagnetic relaxation effect, can be utilized to study ion-solvent interactions, the dynamics of ligand exchange, and the structure of the hydration shell around the Co(II) ion in solution.

Correlation of Spectroscopic Data with Crystal Field Theory and Ligand Field Splitting Energies

Crystal Field Theory (CFT) provides a robust framework for interpreting the electronic spectra of transition metal complexes like [Co(H₂O)₆]²⁺. In this model, the six water ligands are treated as point charges that create an electrostatic field, causing the five degenerate d-orbitals of the free Co(II) ion to split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (eg). brainly.inlibretexts.org

The energy separation between these levels is the crystal field splitting energy, denoted as Δo (or 10Dq). For a high-spin d⁷ ion like Co(II) in an octahedral field, the electronic configuration is (t₂g)⁵(eg)². libretexts.org

The UV-Vis absorption bands correspond to the energy required to promote electrons from the t₂g to the eg orbitals. However, due to electron-electron repulsion, multiple electronic states (terms) arise from the d⁷ configuration (e.g., ⁴F, ⁴P, ²G). The energies of the transitions between these states are a function of both Δo and the Racah interelectronic repulsion parameter (B).

Tanabe-Sugano diagrams, which plot the energy of these terms versus Δo, are used to analyze the spectra. By fitting the energies of the observed absorption bands (e.g., ⁴T₁g(F) → ⁴T₁g(P)) to the diagram, a value for Δo can be extracted. For the [Co(H₂O)₆]²⁺ ion, the crystal field splitting energy (Δo) is estimated to be approximately 9,200 - 9,300 cm⁻¹. youtube.com This value quantifies the energetic interaction between the cobalt d-orbitals and the surrounding water ligands, directly correlating the spectroscopic data with the electronic structure of the complex.

Computational and Theoretical Chemistry of Cobalt Ii Sulfate Hydrate Systems

Quantum Chemical Calculations (DFT, Molecular Mechanics, Quantum Mechanics)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of cobalt(II) sulfate (B86663) hydrates. These methods allow for a detailed examination of the geometric, electronic, and thermodynamic characteristics of the compound in its crystalline form.

Crystal Structure Prediction (CSP) for Hydrates

While experimental techniques like X-ray diffraction have determined the crystal structures of various cobalt(II) sulfate hydrates, such as the monoclinic forms of the heptahydrate and tetahydrate, computational Crystal Structure Prediction (CSP) offers a predictive approach to understanding these arrangements. uu.nlnih.gov CSP methods, often utilizing force fields derived from molecular mechanics or more rigorous quantum mechanical calculations, explore the potential energy surface of a system to identify stable crystalline polymorphs. For hydrated salts like cobalt(II) sulfate, this involves modeling the interactions between the [Co(H₂O)₆]²⁺ octahedra, sulfate anions, and any additional water molecules of crystallization. uu.nl

First-principles DFT calculations have been successfully employed to predict and analyze the crystal structures of analogous hydrated metal sulfates, such as those of nickel and magnesium. researchgate.net These studies calculate lattice parameters that are in good agreement with experimental data, demonstrating the predictive power of this approach. researchgate.net Similar computational strategies can be applied to cobalt(II) sulfate hydrates to explore their potential polymorphs and the energetic factors governing their formation.

Elucidation of Electronic, Structural, and Thermodynamic Properties

Thermodynamic properties such as the standard enthalpies of formation and standard entropies can be derived from these calculations, often in conjunction with experimental data. A thermodynamic model for the CoSO₄–H₂O system has been developed based on the Pitzer ion interaction approach, which, while rooted in experimental data, can be further refined and validated with parameters derived from ab initio calculations. oulu.fi Such models are crucial for understanding the stability of different hydrate (B1144303) phases as a function of temperature and humidity. uu.nl

Table 1: Calculated Structural Parameters for Hexaaquacobalt(II) Ion from Theoretical Studies

| Parameter | Value | Method |

| First-shell Co-O Distance | 2.07-2.27 Å | Classical and Quantum Mechanics Molecular Dynamics researchgate.net |

| Second-shell Co-O Distance | 4.1-4.6 Å | Classical and Quantum Mechanics Molecular Dynamics researchgate.net |

| First Hydration Shell Number | 6 | Classical and Quantum Mechanics Molecular Dynamics researchgate.net |

| Second Hydration Shell Number | 12-23 | Classical and Quantum Mechanics Molecular Dynamics researchgate.net |

This table presents data from molecular dynamics simulations of the hydrated Co(II) ion in aqueous solution, which serves as a model for the coordination environment in the solid hydrate.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of chemical stability. ijarset.com A smaller gap generally implies higher reactivity.

For the [Co(H₂O)₆]²⁺ complex ion, the HOMO and LUMO are primarily centered on the d-orbitals of the cobalt atom, split by the ligand field of the surrounding water molecules. Computational studies on various cobalt(II) complexes have shown that the formation of the complex reduces the HOMO-LUMO gap compared to the free ligand, indicating an increase in reactivity upon complexation. researchgate.net From the energies of the HOMO and LUMO, various reactivity indices can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index, which further quantify the reactive nature of the complex. ijarset.com

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula (in terms of Ionization Potential, I, and Electron Affinity, A) | Formula (in terms of HOMO and LUMO energies) |

| Chemical Potential (μ) | -(I + A) / 2 | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (I - A) / 2 | (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | 1 / (2η) | 1 / (E_LUMO - E_HOMO) |

| Electronegativity (χ) | (I + A) / 2 | -(E_HOMO + E_LUMO) / 2 |

| Electrophilicity Index (ω) | μ² / (2η) | (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO)) |

These descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the reactivity of a chemical system. ijarset.com

Investigation of Jahn-Teller Effects in Coordination Complexes

In some cobalt(II) compounds, a spin crossover can occur, leading to a low-spin d⁷ configuration (t₂g⁶e_g¹). This low-spin state has a degenerate ground state (²E_g) and is therefore subject to the Jahn-Teller effect. wikipedia.org This effect can lead to a tetragonal distortion (elongation or compression) of the coordination octahedron. libretexts.org Computational studies can quantify the magnitude of this distortion and the resulting stabilization energy. The interplay between spin crossover and the Jahn-Teller effect can lead to complex structural and magnetic behavior in cobalt(II) compounds.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of cobalt(II) sulfate hydrate systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, offering insights into dynamic processes and equilibrium properties.

Simulation of Cobalt(II) Speciation and Coordination Dynamics in Solution and Solid Phases

In aqueous solutions, cobalt(II) sulfate exists as hydrated cobalt(II) ions and sulfate ions. MD simulations are particularly well-suited to study the speciation of these ions, including the formation of ion pairs. For divalent metal sulfates, simulations have shown that the formation of contact ion pairs (CIPs), where the cation and anion are in direct contact, versus solvent-shared (SIPs) or solvent-separated (SSIPs) ion pairs, is dependent on the polarizing ability of the cation. nih.gov Smaller, more polarizing cations tend to favor solvent-separated ion pairs, while larger, less polarizing cations are more likely to form contact ion pairs. nih.gov

MD simulations of aqueous Co(II) solutions have provided detailed information about the structure of the hydration shells around the cobalt ion. These simulations consistently show a well-defined first hydration shell with six water molecules in an octahedral arrangement. researchgate.net The dynamics of water exchange between the first hydration shell and the bulk solvent can also be investigated, providing insights into the lability of the coordinated water molecules. In the solid phase, while less common, MD simulations can be used to study vibrational dynamics and the initial stages of dehydration or phase transitions.

Thermodynamic Modeling and Energy Calculations

Thermodynamic modeling is essential for understanding the stability of different cobalt(II) sulfate hydrates and predicting their phase behavior under various conditions. The stability of a specific hydrate, such as CoSO₄·7H₂O or CoSO₄·6H₂O, is dependent on temperature and water vapor pressure (or humidity).

A comprehensive thermodynamic model for the aqueous CoSO₄–H₂O system has been developed using the Pitzer ion interaction approach. This model can accurately calculate solution properties and phase equilibria over a range of temperatures (270 to 374 K) oulu.fi. The Pitzer model uses a set of adjustable parameters to describe the interactions between ions in solution, allowing for the prediction of properties like osmotic coefficients and solubilities oulu.fidergipark.org.tr.

The phase stability of the solid hydrates is determined by their thermochemical properties, such as the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f). These values can be determined experimentally through calorimetry or calculated using thermodynamic models. The transitions between different hydrate forms are equilibrium processes. For example, the heptahydrate is stable at room temperature only at humidity levels above 70%; below this, it converts to the hexahydrate wikipedia.org. The hexahydrate, in turn, converts to the monohydrate at 100 °C and to the anhydrous form at 250 °C wikipedia.orgresearchgate.net.

Experimental studies have shown that cobalt sulfate can crystallize as the heptahydrate at 30 °C and 40 °C, and as the hexahydrate at 60 °C and 80 °C from aqueous solutions researchgate.netaalto.fi. The crystallized heptahydrate is noted to be unstable and tends to dehydrate in a temperature range between 23 °C and 60 °C researchgate.netaalto.fi. At a drying temperature of 23 °C, CoSO₄·7H₂O transforms and stabilizes as CoSO₄·6H₂O, while at 40 °C and 60 °C, the stable form is CoSO₄·H₂O researchgate.netaalto.fi.

Table 1: Stability of Cobalt(II) Sulfate Hydrates under Different Conditions

| Hydrate Form | Formula | Conditions for Stability/Transition | Reference |

|---|---|---|---|

| Heptahydrate | CoSO₄·7H₂O | Stable at room temperature with >70% humidity. Crystallizes from solution at 30-40 °C. | wikipedia.orgresearchgate.net |

| Hexahydrate | CoSO₄·6H₂O | Forms from heptahydrate at <70% humidity. Crystallizes from solution at 60-80 °C. Converts to monohydrate at 100 °C. | wikipedia.orgresearchgate.net |

| Monohydrate | CoSO₄·H₂O | Forms from hexahydrate at 100 °C. Stable form at drying temperatures of 40 °C and 60 °C. | wikipedia.orgresearchgate.net |

| Anhydrous | CoSO₄ | Forms from monohydrate at 250 °C. | wikipedia.org |

The total energy of a crystal lattice, known as the lattice energy, is a measure of the strength of the forces holding the crystal together. It can be defined as the energy required to separate one mole of the solid into its constituent gaseous ions libretexts.org. While it cannot be measured directly, it can be estimated using the Born-Haber cycle or calculated computationally libretexts.orglumenlearning.com.

For a complex ionic hydrate like cobalt(II) sulfate, the lattice energy is the sum of various interaction energy contributions between all the constituent ions and water molecules in the crystal. Computational methods allow for the decomposition of the total lattice energy into its fundamental components. A common approach involves calculating the interaction energy between pairs of molecules or ions within the crystal and then summing these pairwise interactions over the entire lattice nih.govacs.org.

The primary contributions to the interaction energy in the crystal lattice of this compound are:

Coulombic (Electrostatic) Energy: This is the dominant term and arises from the attraction between the positively charged Co²⁺ ions and the negatively charged SO₄²⁻ ions, as well as interactions involving the polar water molecules.

Polarization Energy: This contribution comes from the distortion of the electron clouds of the ions and molecules due to the electric field created by their neighbors.

Dispersion (van der Waals) Energy: This is an attractive force arising from temporary fluctuations in electron density, which is important for all atom-atom interactions.

Repulsion Energy: This is a short-range quantum mechanical effect that prevents the collapse of the crystal due to the overlap of electron clouds.

Methods like the PIXEL method can be used to perform this energy decomposition, providing quantitative values for each contribution nih.govacs.org. Such calculations reveal that the stability of the crystal lattice arises from a delicate balance between strong attractive forces (primarily Coulombic) and repulsive forces nih.gov.

Table 2: Conceptual Breakdown of Interaction Energy Contributions in a Hydrated Salt Crystal Lattice

| Energy Contribution | Description | Nature of Force |

|---|---|---|

| Coulombic | Long-range electrostatic interactions between ions and dipoles. | Strongly Attractive/Repulsive |

| Polarization | Induction effects from charge cloud distortion. | Attractive |

| Dispersion | Attraction from instantaneous correlated electron fluctuations. | Attractive |

| Repulsion | Short-range Pauli exclusion principle effects. | Strongly Repulsive |

Void analysis is a computational technique used to identify, visualize, and quantify the empty spaces within a crystal lattice d-nb.infonih.gov. The size, shape, and distribution of these voids can have a significant impact on the physical properties of the material, including its response to mechanical stress.

The analysis is typically performed by generating procrystal electron density isosurfaces within the unit cell based on crystallographic data nih.gov. The regions where the electron density is below a certain threshold are identified as voids. This allows for the calculation of the void volume as a percentage of the total unit cell volume.

In the context of cobalt(II) sulfate hydrates, void analysis can provide insights into the mechanical stability of the crystal structure. For example, the presence of significant void spaces might indicate directions of mechanical weakness. When subjected to external pressure, the crystal may deform in a way that reduces this void volume. A study on layered oxides found that a porous microstructure with more voids can lead to a lower tolerance for mechanical fracture under stress acs.org. Pressure-induced phase transitions, such as the transformation of CoSO₄·6H₂O and CoSO₄·7H₂O into a new high-pressure phase, CoSO₄·5H₂O, at 1–2 GPa, are directly related to the compressibility of the crystal lattice and the rearrangement of its constituent units to achieve a more compact packing, effectively altering the void structure researchgate.net.

By correlating the results of void analysis with computational stress-strain simulations, it may be possible to predict the anisotropic mechanical properties of this compound crystals, such as their elasticity and potential cleavage planes. This information is valuable for understanding the material's behavior during industrial processes like grinding and compaction.

Coordination Chemistry and Complex Systems Involving Cobalt Ii Sulfate Hydrate

Formation and Characterization of Metal-Aquo Complexes

In its common hydrated forms, such as the hexahydrate and heptahydrate, cobalt(II) sulfate (B86663) exists as a metal-aquo complex. The hexahydrate, CoSO₄·6H₂O, is comprised of octahedral [Co(H₂O)₆]²⁺ cations, where the cobalt(II) ion is coordinated to six water molecules. wikipedia.orgsciencemadness.org These positively charged complex ions are associated with sulfate anions (SO₄²⁻) in the crystal lattice. wikipedia.orgsciencemadness.org The heptahydrate form, CoSO₄·7H₂O, also features the octahedral [Co(H₂O)₆]²⁺ unit, along with an additional water molecule that is part of the crystal lattice but not directly coordinated to the cobalt ion. wikipedia.org These hydrated forms are stable under normal conditions but can lose water upon heating. wikipedia.org The heptahydrate is stable at humidity greater than 70% at room temperature, below which it converts to the hexahydrate. wikipedia.org Further heating leads to the formation of the monohydrate and eventually the anhydrous form at 100 °C and 250 °C, respectively. wikipedia.org

| Hydrate (B1144303) Form | Chemical Formula | Coordination Complex |

| Hexahydrate | CoSO₄·6H₂O | [Co(H₂O)₆]²⁺ |

| Heptahydrate | CoSO₄·7H₂O | [Co(H₂O)₆]²⁺ |

Ligand Exchange and Substitution Reactions

The coordinated water molecules in the [Co(H₂O)₆]²⁺ complex can be readily replaced by other ligands through ligand exchange or substitution reactions. This reactivity allows for the synthesis of a wide range of cobalt(II) complexes with various donor atoms.

Nitrogen-donor ligands readily react with cobalt(II) sulfate hydrate to form stable complexes.

Ammonia (B1221849): In the presence of excess concentrated ammonia, cobalt(II) sulfate reacts to form the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺. This complexation reaction is a classic example of ligand substitution where ammonia molecules displace the coordinated water molecules.

Pyridine (B92270): The reaction of cobalt(II) sulfate with pyridine (py) yields various polymeric structures. For instance, compounds like [Co(SO₄)(py)₄]n and [Co₂(SO₄)₂(py)₆]n have been synthesized and characterized. nih.govnih.gov In these structures, cobalt(II) centers are bridged by sulfate anions, forming infinite chains. nih.govnih.gov The cobalt ions typically adopt octahedral coordination environments. For example, in [Co(SO₄)(py)₄]n, the cobalt ion has an N₄O₂ coordination sphere, being bound to four pyridine ligands and two bridging sulfate ions. nih.gov In [Co₂(SO₄)₂(py)₆]n, there are two distinct cobalt centers, one with an N₄O₂ environment and another with an N₂O₄ environment, where two pyridine ligands and two chelating sulfate ions are coordinated to the cobalt atom. nih.govnih.gov

Benzimidazole (B57391): Cobalt(II) complexes with substituted benzimidazoles have also been reported. Depending on the stoichiometry and the specific benzimidazole derivative, both tetrahedral and octahedral complexes can be formed. niscpr.res.in For example, some substituted benzimidazoles react with cobalt(II) halides to yield tetrahedral complexes of the formula CoX₂L₂, where L is the benzimidazole ligand. niscpr.res.in In other cases, octahedral complexes can be isolated. niscpr.res.in

Oxygen-donor and mixed-donor ligands also form a variety of complexes with cobalt(II) sulfate.

Carboxylic Acids: Cobalt(II) can form complexes with various carboxylic acids. For example, the synthesis of cobalt(II) imidazolatesuccinate demonstrates the formation of mixed-ligand complexes where both carboxylate and imidazole (B134444) ligands are coordinated to the metal center. tsu.ru Infrared spectroscopy studies confirm the coordination of the ionized carboxylic group to the cobalt ion. tsu.ru

Urea (B33335): Urea (U) acts as a monodentate ligand, coordinating to cobalt(II) through its carbonyl oxygen atom. ymerdigital.com The reaction of cobalt(II) salts with urea can lead to the formation of complexes such as the hexakis(urea)cobalt(II) cation, [Co(U)₆]²⁺. nih.govnih.gov In this complex, the cobalt(II) ion is octahedrally surrounded by six oxygen-bonded urea ligands. nih.gov The crystal structure of compounds like [CoU₆]I₂·4U reveals the presence of these octahedral cations alongside lattice urea molecules held by hydrogen bonds. nih.govnih.gov

Schiff Bases: Schiff bases, which are typically synthesized from the condensation of an amine and a carbonyl compound, are versatile ligands that can coordinate to metal ions through various donor atoms, often nitrogen and oxygen. globalresearchonline.netmdpi.com Cobalt(II) complexes of Schiff bases derived from isonicotinoyl hydrazone and various aldehydes have been synthesized and characterized. globalresearchonline.netscirp.org In some of these complexes, the ligand coordinates to the Co(II) ion through the enolic oxygen and the azomethine nitrogen. globalresearchonline.net The resulting complexes can exhibit different geometries, such as square planar or octahedral. globalresearchonline.netscirp.org

Synthesis and Characterization of Heteroleptic and Mixed Ligand Coordination Compounds

Cobalt(II) sulfate is a useful starting material for the synthesis of heteroleptic (containing more than one type of ligand) and mixed-ligand coordination compounds. For example, a mixed-ligand complex of Co(II) with 1,10-phenanthroline (B135089) (phen) and a bidentate sulfate ion, [Co(SO₄)(C₁₂H₈N₂)₂], has been synthesized. researchgate.net In this compound, the cobalt(II) ion is in a distorted octahedral coordination environment, formed by four nitrogen atoms from the two chelating phenanthroline ligands and two oxygen atoms from the bidentate sulfate ligand. researchgate.net The synthesis of such complexes often involves solvothermal methods. researchgate.net

Role in the Formation of Polymorphic Forms and Co-crystals with Organic and Inorganic Species

Cobalt(II) sulfate itself exhibits polymorphism, particularly in its anhydrous state, where at least three distinct crystal forms have been identified. iucr.org The formation of coordination complexes with organic ligands can also lead to the generation of new crystalline materials, including co-crystals. For instance, in the complex [CoU₆]I₂·4U, the crystal structure contains not only the hexakis(urea)cobalt(II) cation but also additional urea molecules in the lattice, which are not directly coordinated to the metal but are held in place by hydrogen bonding. ymerdigital.com This arrangement can be considered a type of co-crystal, where the coordination complex and the organic molecule crystallize together in a defined stoichiometric ratio.

Elucidation of Coordination Geometries and Stereochemistry

The coordination complexes of cobalt(II) derived from this compound exhibit a range of coordination geometries and stereochemistries, which are influenced by the nature of the ligands, their steric bulk, and the reaction conditions.

Octahedral Geometry: This is a very common coordination geometry for Co(II) complexes. As seen in the metal-aquo complex [Co(H₂O)₆]²⁺ and the hexakis(urea)cobalt(II) cation [Co(U)₆]²⁺, the cobalt ion is surrounded by six donor atoms. wikipedia.orgnih.gov The pyridine-sulfate complexes also feature octahedral cobalt centers with N₄O₂ or N₂O₄ coordination. nih.govnih.gov

Tetrahedral Geometry: While less common than octahedral for Co(II), tetrahedral complexes can be formed, particularly with bulky ligands or specific counter-ions. For example, some complexes with substituted benzimidazoles adopt a tetrahedral geometry. niscpr.res.in

Distorted Geometries: Many Co(II) complexes exhibit distorted geometries that lie between ideal polyhedra. For example, X-ray crystallography of some Co(II) complexes with imidazole derivatives has revealed distorted trigonal bipyramid stereochemistry. nih.gov In another case, a complex with three crystallographically independent cobalt(II) ions showed that each metal center presented a different stereochemistry, including a slightly distorted octahedral geometry. nih.gov

The study of these geometries is crucial for understanding the magnetic and spectroscopic properties of these compounds.

Research Applications in Advanced Materials Science and Engineering

Precursor in Energy Storage and Conversion Technologies

The unique electrochemical properties of cobalt make its sulfate (B86663) salt an indispensable component in the development of next-generation energy solutions.

Cobalt(II) sulfate hydrate (B1144303) is a key raw material in the synthesis of cathode materials for lithium-ion batteries (LIBs). The performance of LIBs, such as their energy density and cycle life, is heavily dependent on the composition and structure of the cathode material. One of the most significant applications of cobalt(II) sulfate hydrate is in the production of Lithium Cobalt Oxide (LiCoO₂), a widely used cathode material in commercial LIBs for portable electronics. mdpi.com

In a typical synthesis process, cobalt(II) sulfate is used to precipitate a cobalt precursor, such as cobalt hydroxide (B78521) (Co(OH)₂) or cobalt carbonate (CoCO₃). This precursor is then mixed with a lithium source, like lithium carbonate (Li₂CO₃), and subjected to a high-temperature calcination process. This solid-state reaction yields the layered crystal structure of LiCoO₂ essential for its electrochemical performance. uns.ac.id Research has focused on optimizing the synthesis conditions, such as sintering temperature and time, to control the particle size and morphology of the LiCoO₂ powder, which in turn affects the battery's performance. uns.ac.id For instance, a two-step sintering process involving the initial decomposition of a cobalt hydroxide precursor derived from cobalt sulfate has been shown to produce LiCoO₂ with a desirable quasi-spherical morphology. uns.ac.id

The table below summarizes a typical synthesis process for LiCoO₂ from cobalt sulfate.

| Step | Process | Reagents | Outcome |

| 1 | Precipitation | Cobalt(II) sulfate, Sodium hydroxide | Cobalt hydroxide (Co(OH)₂) precursor |

| 2 | Thermal Decomposition | Cobalt hydroxide | Cobalt oxide (Co₃O₄) |

| 3 | Mixing | Cobalt oxide, Lithium carbonate | Homogeneous precursor mixture |

| 4 | Sintering | Precursor mixture | Lithium Cobalt Oxide (LiCoO₂) cathode material |

This interactive table outlines the general steps for synthesizing LiCoO₂ from cobalt(II) sulfate.

Furthermore, cobalt(II) sulfate is also utilized in the synthesis of more advanced cathode materials like Nickel Manganese Cobalt Oxides (NMC) and Nickel Cobalt Aluminum Oxides (NCA), which offer higher energy densities and improved safety characteristics for applications such as electric vehicles. sigmaaldrich.com

The electrochemical industry widely employs this compound in electroplating processes to create protective and decorative coatings on various substrates. researchgate.net These cobalt-containing coatings are known for their hardness, wear resistance, and corrosion resistance. Cobalt can be electrodeposited as a single metal or co-deposited with other metals to form alloys with tailored properties.

For example, the electrodeposition of cobalt-iron (Co-Fe) alloys from sulfate-based baths has been studied for applications requiring high magnetic permeability and hardness. tandfonline.com Research has shown that the composition and properties of the deposited alloy can be controlled by adjusting the bath composition and operating parameters like current density and pH. tandfonline.com Similarly, nickel-cobalt (B8461503) (Ni-Co) alloys, also electrodeposited from sulfate solutions, are of interest for their magnetic and mechanical properties. researchgate.net

The following table presents exemplary data from a study on Co-Fe alloy electroplating from a sulfate bath. tandfonline.com

| Parameter | Value |

| Bath Composition | 0.10–0.20 M CoSO₄·7H₂O, 0.20–0.10 M FeSO₄·7H₂O, 0.10 M H₃BO₃, 0.10 M Na₂SO₄·10H₂O |

| pH | 3.4 |

| Current Density | 1 Adm⁻² |

| Temperature | 25 °C |

| Current Efficiency | 44% |

| Vickers Microhardness | 447 kgf mm⁻² |

This interactive table provides typical parameters and outcomes for the electrodeposition of Co-Fe alloys.

In the realm of renewable energy, this compound finds application in the deposition of materials for solar cells and fuel cells. Metallic ions from soluble compounds like cobalt sulfate can be dispersed and deposited to create thin films with specific functionalities. ataman-chemicals.com While this is an emerging area of research, the catalytic and electronic properties of cobalt-based materials make them promising candidates for enhancing the efficiency and stability of these energy conversion devices. For instance, cobalt-based catalysts are being explored for the oxygen evolution reaction in water splitting for hydrogen production, a key process in some fuel cell technologies.

Catalysis and Industrial Chemical Processes

This compound serves as a precursor for a variety of catalysts that are vital in numerous industrial chemical processes.

Cobalt-based catalysts derived from cobalt(II) sulfate are employed in a range of organic synthesis reactions. One of the most significant industrial applications is in the Fischer-Tropsch (F-T) synthesis, a process that converts a mixture of carbon monoxide and hydrogen (synthesis gas) into liquid hydrocarbons. diva-portal.orgresearchgate.net These hydrocarbons can then be processed into synthetic fuels, such as diesel and gasoline. Supported cobalt catalysts are favored for the F-T synthesis due to their high activity, selectivity towards linear hydrocarbons, and good stability. researchgate.net The performance of these catalysts is influenced by factors such as the support material and the presence of promoters. diva-portal.org

Another important application is in oxidation reactions. For instance, cobalt sulfate itself can act as a catalyst for the oxidation of ammonium (B1175870) sulfite (B76179) in wet desulfurization processes, a critical step in controlling sulfur dioxide emissions from industrial flue gases. researchgate.net Research has shown that the catalytic effect of cobalt ions is proportional to the square root of the total cobalt concentration. researchgate.net

A significant focus of modern catalysis research is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, leading to more sustainable and cost-effective chemical processes. Cobalt(II) sulfate is a valuable precursor for creating such catalysts.

For example, cobalt hydrogen sulfate (Co(HSO₄)₂) has been synthesized and demonstrated as an efficient, non-toxic, heterogeneous, and reusable catalyst for the one-pot synthesis of various organic compounds, such as xanthene derivatives. researchgate.net This catalyst offers advantages like high yields, clean reaction profiles, and simple methodology. researchgate.net

Applications as Paint and Ink Driers

Cobalt(II) sulfate and its derivatives are highly effective drying agents, known as siccatives, in the paint and ink industry. chemrxiv.org Their primary function is to accelerate the curing process of oxidatively drying coatings, such as those based on alkyd resins. chemrxiv.orgresearchgate.net This catalytic action is crucial for transforming a liquid paint or ink film into a hard, solid, and durable surface. chemrxiv.org

The mechanism involves cobalt ions catalyzing the autoxidation of unsaturated fatty acids present in drying oils, like linseed or tung oil. chemrxiv.org This process promotes the uptake of oxygen and the formation of hydroperoxides, which then decompose to create free radicals. These radicals initiate cross-linking reactions between the polymer chains of the binder, leading to the formation of a stable, three-dimensional network. chemrxiv.orgresearchgate.net

Cobalt is recognized as one of the most active and reliable surface driers, primarily facilitating rapid drying at the air-coating interface. researchgate.netwikipedia.org This action helps to prevent dust contamination on the fresh surface. However, when used alone, it can sometimes cause surface wrinkling, particularly in thick applications. researchgate.netwikipedia.org To ensure uniform drying throughout the film (through-drying), cobalt driers are frequently used in combination with auxiliary driers like zirconium or calcium carboxylates. wikipedia.org The deep blue color of the cobalt compound can also counteract the natural yellowing of oils and resins, thereby enhancing the whiteness of light-colored paints. researchgate.net The efficiency of cobalt driers significantly improves manufacturing throughput by reducing the time required for handling and applying subsequent coats. chemrxiv.org

| Aspect | Function of Cobalt(II) Sulfate Derived Driers |

| Mechanism | Catalyzes the autoxidation and polymerization of drying oils. chemrxiv.org |

| Role | Acts as a primary surface (top) drier. researchgate.net |